molecular formula C4H7N3O3S B2749031 3-(Methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one CAS No. 1344004-97-2

3-(Methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one

Cat. No.: B2749031
CAS No.: 1344004-97-2
M. Wt: 177.18
InChI Key: KALLBMKPYUEEMS-UHFFFAOYSA-N
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Description

3-(Methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one is a heterocyclic compound that contains a triazole ring

Scientific Research Applications

3-(Methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with a methylsulfonylmethylating agent. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted triazole compounds.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfonylmethyl)-1,2,4-triazole: Similar structure but lacks the 1,4-dihydro component.

    1,2,4-Triazol-5-one: Lacks the methylsulfonylmethyl group.

    Methylsulfonylmethyl-1,2,4-triazole: Similar but with different substitution patterns.

Uniqueness

3-(Methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one is unique due to the presence of both the methylsulfonylmethyl group and the 1,4-dihydro component. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(methylsulfonylmethyl)-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3S/c1-11(9,10)2-3-5-4(8)7-6-3/h2H2,1H3,(H2,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALLBMKPYUEEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NNC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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